1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position. The propan-2-ol backbone is functionalized with a (3-methylpent-1-yn-3-yl)oxy ether group. Its dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. The 4-methoxyphenyl group may modulate receptor selectivity, while the alkynyl ether substituent could influence metabolic stability and lipophilicity.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylpent-1-yn-3-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.2ClH/c1-5-20(3,6-2)25-16-18(23)15-21-11-13-22(14-12-21)17-7-9-19(24-4)10-8-17;;/h1,7-10,18,23H,6,11-16H2,2-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUEZDXQRYEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((3-methylpent-1-yn-3-yl)oxy)propan-2-ol dihydrochloride , identified by its CAS number 50743-92-5 , is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.4 g/mol . The structure includes a piperazine ring, which is commonly associated with various pharmacological effects, particularly in the central nervous system.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar piperazine structures exhibit antidepressant and anxiolytic properties. The presence of the 4-methoxyphenyl group may enhance serotonin receptor affinity, which is crucial for mood regulation. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improved mood and reduced anxiety levels .
2. Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties. Similar piperazine derivatives have demonstrated significant pain-relief effects in animal models, outperforming traditional analgesics like acetylsalicylic acid in certain tests . The mechanism may involve modulation of pain pathways through opioid receptor interaction or inhibition of pro-inflammatory cytokines.
3. Anticancer Potential
Emerging data indicate that this compound could have anticancer activity. Research on related Mannich bases has shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (PC-3) cancer cells. The cytotoxicity was linked to DNA topoisomerase I interference, suggesting a mechanism that disrupts cancer cell proliferation . The compound's structure might facilitate similar interactions, warranting further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Enhances mood and reduces anxiety.
- Opioid Receptor Interaction : Potentially provides analgesic effects.
- DNA Topoisomerase Inhibition : May contribute to anticancer properties.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antidepressant Activity : A study involving piperazine derivatives demonstrated significant antidepressant effects in animal models, correlating with increased serotonin levels in the brain .
- Cytotoxic Effects : Research on Mannich bases indicated potent cytotoxicity against HeLa and PC-3 cells, with IC50 values ranging from 8.2 to 32.1 μM, highlighting the potential for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound are compared below with related piperazine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Structural and Functional Comparisons
Key Differentiators of the Target Compound
Substituent Configuration :
- The 4-methoxyphenyl group on piperazine (vs. 2-methoxy in Avishot or 3-methoxy in ) optimizes receptor binding geometry for CNS targets.
- The (3-methylpent-1-yn-3-yl)oxy ether provides a balance of lipophilicity and metabolic stability compared to bulkier groups (e.g., adamantane in ) or aromatic systems (naphthyl in ).
Salt Form :
- The dihydrochloride salt enhances solubility over free-base analogs like , facilitating oral or injectable formulations.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, including piperazine ring formation and ether linkage creation. Key steps include:
- Alkylation of the piperazine core : Use nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to attach the 4-methoxyphenyl group .
- Etherification : Couple the propan-2-ol intermediate with the 3-methylpent-1-yn-3-yl moiety via a Williamson ether synthesis, requiring precise pH control (pH 8–10) and temperature (40–60°C) to avoid side reactions .
- Salt formation : React the free base with HCl in ethanol to obtain the dihydrochloride salt, monitored by titration for stoichiometric accuracy . Optimization : Adjust reaction time (typically 12–24 hr) and catalyst loading (e.g., K₂CO₃ for deprotonation). Purity (>95%) is confirmed via HPLC and elemental analysis .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural confirmation : Use ¹H/¹³C NMR to verify piperazine proton environments (δ 2.5–3.5 ppm) and methoxy group signals (δ 3.7–3.9 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.25) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) .
- Salt stoichiometry : Ion chromatography quantifies chloride content (theoretical: 14.8% w/w) .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood due to potential HCl vapor release during salt formation .
- Storage : Store in airtight containers at 2–8°C, protected from light to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine ring) affect receptor binding affinity?
- SAR insights : Piperazine derivatives with 4-methoxyphenyl groups show enhanced serotonin receptor (5-HT₁A) affinity due to hydrophobic interactions with transmembrane domains . Replacing the methoxy group with halogens (e.g., Cl) increases dopamine D₂ receptor selectivity but reduces solubility .
- Experimental design :
- Synthesize analogs with varied substituents (e.g., -CF₃, -OCH₃, -Cl) .
- Test binding affinity via radioligand assays (e.g., [³H]WAY-100635 for 5-HT₁A) .
- Correlate results with computational docking (AutoDock Vina) to identify key residue interactions .
Q. How can contradictory solubility data between in vitro and in vivo studies be resolved?
- Methodology :
- In vitro : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
- In vivo : Administer the compound to rodent models and analyze plasma via LC-MS/MS to detect metabolites affecting solubility .
- Data reconciliation : Use Hansen solubility parameters (HSPiP software) to model solvent interactions and adjust formulation (e.g., co-solvents like PEG 400) .
Q. What strategies are effective for resolving enantiomeric mixtures of this compound?
- Chiral separation :
- Chromatography : Use a Chiralpak IC column with hexane/isopropanol (80:20) mobile phase; resolution >2.0 achievable .
- Crystallization : Employ diastereomeric salt formation with L-tartaric acid; monitor enantiomeric excess (ee) via polarimetry .
Q. How can computational modeling predict metabolic pathways and potential toxicities?
- Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., demethylation of the methoxy group) .
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS metabolite profiling .
- Risk mitigation : Introduce fluorine atoms at metabolically labile positions to block oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
